molecular formula C9H17NO2 B1584852 Ethyl 1-methylpiperidine-3-carboxylate CAS No. 5166-67-6

Ethyl 1-methylpiperidine-3-carboxylate

Cat. No. B1584852
Key on ui cas rn: 5166-67-6
M. Wt: 171.24 g/mol
InChI Key: VFJJNMLPRDRTCO-UHFFFAOYSA-N
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Patent
US06121281

Procedure details

(±)-Ethyl N-methylnipecotate (5.0 g) was dissolved in 5M hydrochloric acid (100 ml) and stirred at room temperature for 16 h. The solution was then evaporated at reduced pressure and the residue re-evaporated from toluene (×2). Trituration gave the hydrochloride salt of (±)-N-methylnipecotic acid as a white solid (3.91 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:12][CH2:11][CH2:10][CH:4]([C:5]([O:7]CC)=[O:6])[CH2:3]1>Cl>[CH3:1][N:2]1[CH2:12][CH2:11][CH2:10][CH:4]([C:5]([OH:7])=[O:6])[CH2:3]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1CC(C(=O)OCC)CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue re-evaporated from toluene (×2)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CC(C(=O)O)CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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